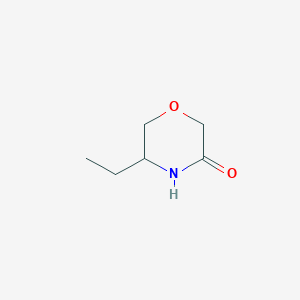

5-Ethylmorpholin-3-one

Beschreibung

Historical Context and Significance of Morpholine (B109124) Heterocycles in Medicinal Chemistry and Organic Synthesis

The morpholine moiety, a six-membered heterocycle containing both an amine and an ether functional group, has a rich history in the annals of chemistry. wikipedia.orgatamankimya.com Its journey began with the incorrect attribution of its structure as part of the morphine molecule by Ludwig Knorr. wikipedia.orgatamankimya.com Since then, morpholine has established itself as a "privileged" scaffold in medicinal chemistry, a term designated for molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme target with high affinity. nih.govnih.gov This privileged status stems from its advantageous physicochemical, biological, and metabolic properties, as well as its straightforward synthetic accessibility. nih.govsci-hub.se

In medicinal chemistry, the morpholine ring is a frequently incorporated component in a vast array of approved and experimental drugs. nih.govsci-hub.se Its presence can enhance the potency of a molecule through specific interactions with target proteins and can modulate pharmacokinetic properties, leading to improved drug-like characteristics. nih.govsci-hub.se For instance, it is a key building block in the synthesis of the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.orgwikidoc.org Beyond its role in pharmaceuticals, morpholine is extensively utilized in organic synthesis as a versatile building block and as a solvent for chemical reactions due to its polarity and low cost. wikipedia.orgwikidoc.org It is also employed in various industrial applications, including as a corrosion inhibitor, in the production of rubber chemicals, and as an emulsifier. atamankimya.comatamanchemicals.com

Structural Features and Core Scaffolds of Morpholine-Based Compounds

The fundamental structure of morpholine is a saturated six-membered ring with the chemical formula O(CH2CH2)2NH. wikipedia.orgebi.ac.uk This heterocycle contains both an ether linkage and a secondary amine, which imparts a unique combination of properties. wikipedia.org The nitrogen atom renders the molecule basic, capable of forming a conjugate acid called morpholinium. wikipedia.org The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic and less basic compared to structurally similar secondary amines like piperidine. wikidoc.org

The morpholine scaffold is highly versatile and can be readily substituted to generate a diverse library of derivatives. nih.gov The ability of the oxygen atom to participate in hydrogen bonding is a key feature influencing the bioactivity of morpholine-containing compounds. researchgate.net The ring's flexible conformation allows it to engage in various lipophilic and hydrophilic interactions, which can improve properties like solubility and permeability. ebi.ac.uk The core scaffold can be modified in numerous ways, including substitution on the nitrogen atom or on the carbon atoms of the ring, leading to a wide range of chemical and biological activities. ontosight.ai

Rationale for Investigating 5-Ethylmorpholin-3-one within Emerging Chemical Space

The exploration of novel chemical space is a primary driver of innovation in drug discovery and materials science. Within the vast realm of morpholine derivatives, this compound represents an intriguing yet underexplored molecule. Its structure incorporates the core morpholine scaffold with two key modifications: an ethyl group at the 5-position and a ketone group at the 3-position. These substitutions are expected to significantly influence the molecule's physicochemical properties, reactivity, and biological activity compared to the parent morpholine or other more commonly studied derivatives.

The introduction of an ethyl group can impact the molecule's lipophilicity and steric profile, potentially leading to altered interactions with biological targets. The ketone functionality introduces a site for further chemical modification and can participate in hydrogen bonding. The investigation of this compound is therefore driven by the potential to uncover new structure-activity relationships and to develop novel compounds with unique applications. The systematic study of such specifically substituted heterocycles is crucial for expanding the accessible chemical space and for the rational design of next-generation functional molecules.

Overview of Current Challenges and Opportunities in Heterocyclic Compound Research

Despite significant advancements, research in heterocyclic chemistry continues to face several challenges. The synthesis of complex heterocyclic molecules can be arduous, often requiring multi-step procedures with limited availability of starting materials and the formation of unwanted byproducts. numberanalytics.com Predicting and understanding the properties of these compounds can also be difficult, necessitating the use of sophisticated computational models and experimental techniques. numberanalytics.com Furthermore, there is a continuous need for more efficient, sustainable, and atom-economical synthetic methods. numberanalytics.comnumberanalytics.com

However, these challenges also present significant opportunities. The development of novel catalysts and synthetic methodologies is a key area of research that promises to streamline the synthesis of complex heterocycles. numberanalytics.com Advances in analytical techniques, such as NMR spectroscopy, are enhancing our ability to characterize these molecules with greater precision. numberanalytics.com The vast and largely unexplored chemical space of heterocyclic compounds offers immense potential for the discovery of new pharmaceuticals, agrochemicals, and materials with tailored properties. numberanalytics.commdpi.com The iterative synthesis of sequence-defined polymers using heterocyclic building blocks is an emerging area with the potential to create materials with precisely controlled functions. rsc.orgresearchgate.net Addressing the current challenges will be crucial for unlocking the full potential of this diverse and important class of molecules.

Chemical Compound Information

| Compound Name |

| This compound |

| Morpholine |

| Linezolid |

| Gefitinib |

| Piperidine |

| Morpholinium |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 77605-88-0 | sigmaaldrich.comchemscene.com |

| Molecular Formula | C₆H₁₁NO₂ | sigmaaldrich.comchemscene.com |

| Molecular Weight | 129.16 g/mol | sigmaaldrich.comchemscene.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| SMILES | O=C1NC(CC)COC1 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | chemscene.com |

| LogP | -0.0886 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-5-3-9-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYFOAYSBFEKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569240 | |

| Record name | 5-Ethylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77605-88-0 | |

| Record name | 5-Ethylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 5 Ethylmorpholin 3 One

Reaction Pathways and Transformation Studies

The reactivity of 5-Ethylmorpholin-3-one is characterized by the interplay of its three key functional components: the secondary amine within the morpholine (B109124) ring, the lactam (cyclic amide) carbonyl group, and the ethyl substituent at the C-5 position. These features allow for a variety of chemical transformations.

The nitrogen atom at the 4-position of the morpholine ring possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows this compound to participate in a range of addition and substitution reactions. The general reactivity of the morpholine nitrogen involves attacking electrophilic centers. For instance, the nitrogen can undergo N-alkylation when treated with alkyl halides or participate in acylation reactions with acyl chlorides.

While specific studies on this compound are limited, the established reactivity of the morpholine nucleus suggests that the nitrogen atom is a primary site for synthetic modification. In related systems, the nucleophilic attack by the morpholine nitrogen on electrophiles like ethyl chloroacetate (B1199739) is a common strategy for derivatization. rsc.org Similarly, reactions with various electrophiles can be anticipated at the N-4 position of this compound to generate a diverse array of N-substituted derivatives. For example, amination of aryne intermediates with morpholine has been shown to proceed efficiently. rsc.org The steric hindrance posed by the ethyl group at the adjacent C-5 position may influence the kinetics of these reactions compared to unsubstituted morpholin-3-one (B89469).

The carbonyl group at the 3-position is a key functional handle for transformations. As a lactam, this group exhibits reactivity typical of amides but with unique characteristics imparted by its cyclic nature.

Reduction Reactions: The C=O bond can be reduced to a methylene (B1212753) group (CH₂) or an alcohol (CH-OH). Strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) are capable of reducing the lactam carbonyl. masterorganicchemistry.com Unlike the reduction of esters, which yields primary alcohols, the reduction of lactams (amides) with LiAlH₄ typically proceeds further to yield the corresponding cyclic amine. masterorganicchemistry.com In contrast, Sodium Borohydride (NaBH₄) is generally not reactive enough to reduce amides or lactams under standard conditions, offering a degree of selectivity in molecules with multiple carbonyl types. masterorganicchemistry.comscispace.com

| Reducing Agent | Expected Product with this compound | Reactivity & Notes |

|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | 5-Ethylmorpholine | Strong reducing agent; reduces lactams to cyclic amines. masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | No reaction | Mild reducing agent; generally unreactive towards lactams/amides. masterorganicchemistry.com |

| Catalytic Hydrogenation | 5-Ethylmorpholine | Can reduce C=O bonds, though hydride reagents are often preferred for selectivity over C=C bonds. chemistrysteps.com |

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by organometallic nucleophiles, such as Grignard reagents (R-MgX). pressbooks.pub This reaction provides a powerful method for carbon-carbon bond formation at the C-3 position. The initial addition of a Grignard reagent to the carbonyl would form a hemiaminal intermediate, which can then be further manipulated. pressbooks.publibretexts.org Studies on related systems have demonstrated the diastereoselective addition of Grignard reagents to sulfinyl imines derived from morpholines to create 3-substituted morpholine derivatives with high levels of stereocontrol. thieme-connect.com A similar approach could foreseeably be applied to this compound to introduce a wide variety of substituents at the C-3 position. thieme-connect.comgoogle.com

This compound, being a lactam, can theoretically exist in equilibrium with its tautomeric form, known as a lactim. wikipedia.org This process, called lactam-lactim tautomerism, is analogous to the more common keto-enol tautomerism observed in aldehydes and ketones. patsnap.compressbooks.pub

The tautomerization involves the migration of a proton from the nitrogen atom (N-4) to the carbonyl oxygen at C-3, accompanied by a shift of the double bond from C=O to C=N, forming an endocyclic double bond between C-3 and N-4. The resulting lactim tautomer of this compound would be named 5-Ethyl-5,6-dihydro-4H-1,4-oxazin-3-ol.

In most simple lactam systems, the equilibrium overwhelmingly favors the lactam form. pressbooks.pub This preference is attributed to the greater bond strength of the carbon-oxygen double bond (C=O) in the lactam compared to the carbon-nitrogen double bond (C=N) in the lactim. patsnap.com However, the position of this equilibrium can be influenced by several factors, including substitution, solvent effects, and the potential for aromaticity or hydrogen bonding in the lactim form. masterorganicchemistry.com The interconversion between the two tautomers can be catalyzed by either acid or base. pressbooks.pub While the lactim form is typically the minor component, its presence, even in small concentrations, can be significant as it may exhibit different reactivity, particularly in biological systems or as a reactive intermediate.

Catalytic Applications and Role in Reaction Mechanisms

The structural features of morpholine derivatives have led to their exploration as catalysts in various organic transformations. The presence of both a Lewis basic nitrogen and a hydrogen-bond-donating N-H group in this compound suggests potential for organocatalysis.

There is a notable distinction in the literature between this compound and its isomer N-ethylmorpholine (also known as 4-ethylmorpholine). N-ethylmorpholine is widely used as a tertiary amine base and catalyst in reactions such as polyurethane foam production and in complex organic syntheses. nih.govgezondheidsraad.nl

In contrast, specific studies demonstrating the catalytic activity of this compound are not prevalent in the reviewed literature. However, the broader class of morpholine-containing compounds has shown significant promise in organocatalysis. For example, new organocatalysts based on β-morpholine amino acids have been developed and tested in the 1,4-addition of aldehydes to nitroolefins. frontiersin.org Computational studies suggest that despite the generally lower reactivity of morpholine-enamines, specific substitution patterns can lead to highly efficient and selective catalysts. frontiersin.org Furthermore, N-alkyl-3,3'-bimorpholine derivatives have been identified as effective organocatalysts for asymmetric Michael additions, proceeding through an acyclic transition state model. nih.govacs.org These findings suggest that while this compound itself is not a documented catalyst, the morpholin-3-one scaffold could potentially be incorporated into more complex structures to serve a catalytic role.

The ethyl group at the C-5 position is expected to exert both steric and electronic effects that influence the reactivity and selectivity of reactions involving the this compound ring.

Steric Effects: The ethyl group introduces steric bulk near two key reactive sites: the N-4 nitrogen and the C-3 carbonyl group.

At N-4: The approach of electrophiles to the nitrogen atom may be sterically hindered by the adjacent C-5 ethyl group. This hindrance could decrease the rate of N-alkylation or N-acylation compared to an unsubstituted morpholin-3-one.

At C-2/C-3: The ethyl group can influence the stereochemical outcome of reactions at the C-3 carbonyl or the adjacent C-2 methylene position. In studies of related lactams, the size of substituents on the ring was shown to significantly impact site selectivity in reactions like hydrogen atom transfer, directing the reaction away from the more sterically encumbered position. acs.org The A-value for an ethyl group (1.75 kcal/mol) is only slightly larger than for a methyl group (1.70 kcal/mol), as the group can rotate to minimize interactions, but it still presents a notable steric presence. masterorganicchemistry.com In a palladium-catalyzed acetoxylation of a diethyl-substituted morpholinone, the reaction yielded a mixture of mono- and di-acetoxylated products, indicating that the ethyl group modulates but does not completely prevent reaction at the adjacent site. rsc.org

Electronic Effects: As an alkyl group, the ethyl substituent is weakly electron-donating through an inductive effect.

This electron-donating nature can subtly influence the nucleophilicity and basicity of the molecule. It may slightly increase the electron density at the N-4 nitrogen, potentially enhancing its nucleophilicity, although this effect is likely modest and could be counteracted by steric factors.

In reactions involving the formation of intermediates, the electronic nature of substituents is critical. Studies on the Staudinger synthesis of β-lactams show that electron-donating groups on one component and electron-withdrawing groups on another can significantly alter the rate of ring closure and thus the final cis/trans stereoselectivity. organic-chemistry.orgnih.gov The ethyl group in this compound could similarly influence the stability of charged or radical intermediates formed during a reaction, thereby affecting reaction pathways and selectivity.

| Reactive Site | Potential Influence of C-5 Ethyl Group | Effect Type | Reference Principle |

|---|---|---|---|

| N-4 (Amine) | Decreased reaction rate for N-alkylation/acylation. | Steric Hindrance | General principles of steric hindrance at adjacent centers. |

| C-3 (Carbonyl) | May direct nucleophilic attack to the less hindered face. | Steric Hindrance | Stereochemical control in cyclic systems. thieme-connect.com |

| C-2 (α-Methylene) | Decreased rate of deprotonation/reaction due to steric bulk. | Steric Hindrance | Studies on lactam site selectivity. acs.org |

| Overall Ring | Slight increase in electron density, potentially affecting stability of intermediates. | Inductive Effect (Electron-Donating) | Electronic effects in cycloaddition reactions. organic-chemistry.org |

Degradation and Stability Studies

Comprehensive studies outlining the degradation and stability of this compound have not been identified in the public domain. Information regarding its behavior under various environmental and stress conditions is crucial for understanding its lifecycle and potential impact. However, specific data on its degradation pathways and stability profile remains elusive.

Hydrolytic and Photochemical Degradation Pathways

No specific studies detailing the hydrolytic or photochemical degradation of this compound were found. The amide and ether linkages within the morpholin-3-one ring structure suggest potential susceptibility to hydrolysis, particularly under acidic or basic conditions, which could lead to ring-opening. Similarly, the presence of chromophores is not immediately apparent, but photochemical degradation could be initiated by environmental factors. However, without experimental data, any proposed pathway remains speculative. A patent for a related compound, 4-(4-nitrophenyl)morpholin-3-one, mentions the poor stability of the morpholinone ring under catalytic hydrogenation conditions, but this does not directly address the hydrolytic or photochemical stability of this compound. google.com

Thermal Stability and Decomposition Mechanisms

While safety data sheets for related morpholin-3-one compounds, such as 4-(4-Aminophenyl)morpholin-3-one, indicate that they are stable under normal conditions and that hazardous decomposition products include carbon oxides and nitrogen oxides, specific research on the thermal stability and decomposition mechanisms of this compound is not available. aksci.comtcichemicals.comvalsynthese.ch General information for N-ethylmorpholine, a structurally different compound, suggests that thermal decomposition can produce irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). fishersci.sefishersci.com However, the presence of the carbonyl group in the 3-position of this compound would significantly influence its thermal decomposition profile, and direct experimental evidence is lacking.

Due to the absence of specific research data for this compound, interactive data tables on its degradation and stability cannot be generated. Further empirical studies are required to elucidate the chemical reactivity and degradation pathways of this particular compound.

Biological Activity and Pharmacological Potential of 5 Ethylmorpholin 3 One and Its Analogues

Antimicrobial Research

The threat of antimicrobial resistance has spurred the search for novel chemical entities with antibacterial and antifungal properties. Morpholine (B109124) derivatives have emerged as a promising class of compounds in this area.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Research has demonstrated that certain morpholine derivatives exhibit significant antibacterial activity. For instance, a novel series of tetracyclic quinolone antibacterial agents incorporating a morpholino moiety showed excellent in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In this series, the substitution at the C-2 position of the morpholino group was found to be crucial for in vivo efficacy. nih.gov While the unsubstituted morpholino derivative and the 2-ethylmorpholino derivative displayed poor in vivo activity, other substitutions led to potent antibacterial effects. nih.gov

Similarly, newly synthesized thiazolo-quinazoline derivatives were evaluated for their in vitro antimicrobial activity against a panel of pathogens. nih.govacs.org These evaluations included Gram-positive bacteria such as Staphylococcus aureus and MRSA, as well as Gram-negative bacteria like Escherichia coli. nih.govacs.org Certain thieno-thiazolo-quinazoline compounds demonstrated a notable ability to inhibit and disrupt MRSA biofilm formation. nih.govacs.org In an in vivo skin infection model, these compounds effectively lowered bacterial counts compared to controls. nih.gov

Furthermore, studies on peptide isosteres have highlighted their potential as potent antimicrobial agents against both Gram-positive and Gram-negative bacteria. researchgate.net The development of novel aminoglycoside compounds has also been aimed at broadening antibacterial activity against both types of bacterial strains. google.com

| Compound Class | Bacterial Strains | Key Findings |

| Tetracyclic quinolones with morpholino moiety | Gram-positive (including MRSA), Gram-negative | Excellent in vitro activity against Gram-positive bacteria. Substitution at C-2 of the morpholino ring is critical for in vivo activity. nih.gov |

| Thiazolo-quinazoline derivatives | S. aureus, MRSA, E. coli | Some derivatives showed promising activity against S. aureus and MRSA, while others were potent against E. coli. nih.gov |

| Thieno-thiazolo-quinazoline compounds | MRSA | Strong ability to inhibit and disrupt MRSA biofilm formation and effective in an in vivo skin infection model. nih.govacs.org |

Antifungal Activity and Inhibition Mechanisms

In addition to antibacterial properties, morpholine derivatives have been investigated for their antifungal potential. A study focused on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified compounds with broad-spectrum antifungal activity in vitro. uantwerpen.be Optimization of this series led to a compound, N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, which demonstrated not only fungicidal activity against Candida species but also promising in vitro activity against various molds and dermatophytes. uantwerpen.be This compound also showed efficacy in a murine model of systemic candidiasis. uantwerpen.be

The antimicrobial screening of newly synthesized morpholine derivatives, prepared from the reaction of 2-(morpholin-4-yl)acetohydrazide with various aldehydes and ketones, also included testing against fungal strains. researchgate.netresearchgate.net These compounds were evaluated using the disc diffusion method to measure the zone of inhibition. researchgate.netresearchgate.net Similarly, the in vitro evaluation of novel quinazoline-4-one derivatives included testing against the fungus Aspergillus fumigatus. nih.govacs.org

| Compound Series | Fungal Strains | Key Findings |

| 2-(2-oxo-morpholin-3-yl)-acetamide derivatives | Candida species, molds, dermatophytes | Broad-spectrum in vitro antifungal activity. One optimized compound showed in vivo efficacy in a mouse candidiasis model. uantwerpen.be |

| Morpholine derivatives from 2-(morpholin-4-yl)acetohydrazide | Not specified | Screened for antifungal activity using the disc diffusion method. researchgate.netresearchgate.net |

| Quinazoline-4-one derivatives | Aspergillus fumigatus | Evaluated for in vitro antifungal activity. nih.govacs.org |

Urease Enzyme Inhibition Studies

The urease enzyme is a key virulence factor in some pathogenic bacteria, making it an attractive target for antimicrobial drug development. nih.gov Morpholine-thiophene hybrid thiosemicarbazone derivatives have been designed and synthesized to explore their potential as urease inhibitors. nih.govresearchgate.net In vitro evaluation using the indophenol (B113434) method revealed that many of these compounds were significantly more potent than the standard inhibitor, thiourea. nih.govresearchgate.net

One of the lead inhibitors, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, exhibited an IC50 value of 3.80 ± 1.9 µM and was found to inhibit the urease enzyme in an uncompetitive manner. nih.govresearchgate.net Docking studies suggested a strong affinity of this compound for the active site of the urease enzyme. nih.govresearchgate.net The structure-activity relationship analysis indicated that substitutions on the thiophene (B33073) ring played a crucial role in the inhibitory activity. For instance, compounds with electron-withdrawing groups like chloro, bromo, and nitro at the fifth position of the thiophene ring showed remarkable inhibition of urease. nih.gov

| Compound Series | Enzyme | IC50 Value of Lead Compound | Key Findings |

| Morpholine-thiophene hybrid thiosemicarbazones | Urease | 3.80 ± 1.9 µM | More potent than standard inhibitor thiourea. Inhibition is uncompetitive. Electron-withdrawing groups on the thiophene ring enhance activity. nih.govresearchgate.net |

Targeted Pharmacological Investigations

Beyond antimicrobial research, derivatives of 5-Ethylmorpholin-3-one have been explored for their potential to interact with specific molecular targets relevant to other diseases.

Investigation of PI3Kα Inhibitory Potency

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is often implicated in cancer. nih.gov This has made PI3K an important target for cancer therapy. A series of bis(morpholino-1,3,5-triazine) derivatives were synthesized and optimized as potent inhibitors of PI3K and mTOR (mammalian target of rapamycin), another key protein in the pathway. nih.gov This work led to the discovery of a highly efficacious dual PI3K/mTOR inhibitor. nih.gov

In other research, scaffold-hopping strategies have been employed to develop dual inhibitors of ERK (extracellular signal-regulated kinase) and PI3K. nih.gov A 1H-pyrazolo[3,4-d]pyrimidine derivative showed initial PI3Kα inhibitory activity. nih.gov To enhance this activity, the scaffold was replaced with pyrido[3,2-d]pyrimidine (B1256433) or pyrido[2,3-d]pyrimidine. nih.gov Furthermore, to improve physicochemical properties, hydrophilic groups such as ethylmorpholine were introduced. researchgate.net

Another study focused on developing potent and brain-penetrant mTOR inhibitors, which also have implications for the PI3K pathway. acs.org A pivotal interaction for both mTOR and PI3K binding is the hydrogen bond formation between the backbone amide of a valine residue in the hinge region of the kinase and the oxygen atom of the morpholine moiety. acs.org

| Compound Series | Target | Key Findings |

| bis(morpholino-1,3,5-triazine) derivatives | PI3K/mTOR | Optimized to produce a highly efficacious dual inhibitor. nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidine derivatives | ERK/PI3Kα | Introduction of an ethylmorpholine group was explored to improve physicochemical properties. nih.govresearchgate.net |

| Morpholino-substituted compounds | mTOR/PI3Kα | The morpholine oxygen forms a key hydrogen bond with the kinase hinge region. acs.org |

Assessment of Cannabinoid Receptor Agonism/Antagonism

Cannabinoid receptors, CB1 and CB2, are part of the endocannabinoid system and are involved in various physiological processes. researchgate.net They have been identified as promising therapeutic targets for a range of conditions. researchgate.net Research into new chemical classes of cannabinoid ligands has included morpholine-containing structures.

In one study, a series of imidazolidinedione derivatives were synthesized and evaluated for their affinity to cannabinoid receptors. ucl.ac.be Among them, 3-(2-ethylmorpholino)-5,5'-di(p-bromophenyl)-imidazolidinedione (DML20) was found to be a selective ligand for CB1 receptors. nih.gov Further pharmacological characterization revealed that in rat cerebellum homogenates, this compound acted as a neutral antagonist at the CB1 receptor. nih.gov However, in CHO cells expressing human CB1 or CB2 receptors, it behaved as an inverse agonist. nih.gov

The development of selective CB2 receptor ligands has also been an active area of research. nih.gov In the process of optimizing indole-based cannabinoid ligands, N-ethylmorpholine moieties have been incorporated. nih.govmdpi.com For instance, a series of indole (B1671886) derivatives with N-ethylmorpholine moieties were designed as novel CB2 agonists with high efficacy and selectivity. nih.gov Interestingly, moving the N-ethylmorpholine group from the N-1 to the C-3 position of the indole significantly improved the EC50 values. nih.gov

| Compound | Receptor | Activity Profile |

| 3-(2-ethylmorpholino)-5,5'-di(p-bromophenyl)-imidazolidinedione (DML20) | CB1 | Selective ligand. Acts as a neutral antagonist in rat cerebellum and an inverse agonist in human recombinant receptors. nih.gov |

| Indole derivatives with N-ethylmorpholine | CB2 | Designed as novel, highly efficacious, and selective agonists. nih.gov |

Evaluation as mTOR Inhibitors

The mechanistic target of rapamycin (B549165) (mTOR) is a critical kinase involved in cell growth, proliferation, and survival, making it a key target in cancer therapy. The PI3K/Akt/mTOR pathway is one of the most frequently overactivated signaling pathways in human cancers. nih.gov Consequently, morpholine-containing compounds, including analogues of this compound, have been investigated for their potential to inhibit this pathway.

Research has shown that specific derivatives act as potent mTOR kinase inhibitors (TORKi). For instance, (S)-5-ethylmorpholin-3-one is disclosed in patents as a compound having mTOR kinase inhibitor activity. molaid.com Further studies have identified brain-penetrant TORKi through the exploration of morpholine ring substitutions. acs.org One such compound, PQR626, which contains an (S)-3-ethylmorpholino group, demonstrated excellent brain penetration and potency. acs.org The introduction of sterically hindered morpholine substituents has been shown to significantly enhance selectivity for mTOR over the related PI3Kα enzyme. acs.org

A novel phosphatidylinositol 3-kinase (PI3K) inhibitor, ZDQ-0620, incorporates an ethylmorpholine group to increase its water-solubility and activity. nih.gov This compound exhibited strong inhibitory effects on the PI3K/AKT/mTOR signaling pathway. nih.gov It effectively suppressed the phosphorylation of AKT and mTOR, which in turn repressed the phosphorylation of their downstream targets, 4EBP1 and P70S6K. nih.gov The inhibitory activity of ZDQ-0620 against four PI3K kinase subtypes was significant, with the best activity seen against PI3Kα. nih.gov

| PI3K Subtype | IC₅₀ (nM) |

|---|---|

| PI3Kα | 0.5 |

| PI3Kβ | 158.2 |

| PI3Kδ | 27.3 |

| PI3Kγ | 68.1 |

Studies on Anti-inflammatory and Analgesic Properties

The morpholine scaffold is a component of various compounds recognized for their anti-inflammatory and analgesic effects. researchgate.netresearchgate.net Emorfazone, a marketed anti-inflammatory and analgesic drug, contains a morpholine ring. researchgate.netresearchgate.net Research into morpholine derivatives has explored their potential to alleviate pain and inflammation through various mechanisms.

A significant area of investigation involves the cannabinoid receptor 2 (CB2), which plays a crucial role in mediating analgesia and anti-inflammation. nih.gov A series of indole derivatives featuring N-ethyl morpholine moieties were designed and synthesized as selective CB2 receptor agonists. nih.gov One of the most active compounds from this series, compound 2 , demonstrated potent agonistic action on the CB2 receptor and a significant anti-inflammatory pain effect in a rat model of inflammatory hyperalgesia. nih.gov This effect was superior to the standard drug GW405833. nih.gov

The mechanism behind this effect involves the modulation of pro-inflammatory cytokines. In rat models with complete Freund's adjuvant (CFA)-induced inflammation, administration of compound 2 led to a dose-dependent decrease in the levels of key pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α, in paw skin samples. nih.gov

| Group | IL-1β Level (pg/mg protein) | IL-6 Level (pg/mg protein) | TNF-α Level (pg/mg protein) |

|---|---|---|---|

| Saline-Vehicle | ~100 | ~150 | ~125 |

| CFA-Vehicle | ~200 | ~500 | ~290 |

| CFA + Compound 2 (10 mg/kg) | ~125 | ~200 | ~150 |

Note: Values are approximated from graphical data.

Other research has identified 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone as a potent analgesic and anti-inflammatory agent when compared to phenylbutazone. researchgate.netresearchgate.net

Cellular and Molecular Mechanisms of Action

In Vitro Cytotoxicity Assessments (e.g., against cancer cell lines like HeLa)

The cytotoxic potential of morpholine-containing compounds has been evaluated against various cancer cell lines, including the human cervical cancer cell line, HeLa. These studies are crucial for identifying potential anticancer agents.

Certain morpholine derivatives have demonstrated cytotoxic activity against HeLa cells that over-express the p110α subunit of PI3K. researchgate.net For example, a pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine derivative containing a morpholine moiety exhibited cytotoxicity against this cell line with concentrations in the micromolar range (0.21-1.99 μM). researchgate.net In other studies, spirooxindole-derived morpholine-fused-1,2,3-triazole derivatives were evaluated for their anti-proliferative activity, with one compound containing a 3'-ethyl group showing growth inhibition against HeLa cells, among others. researchgate.net

Metal complexes incorporating morpholine-related ligands have also been assessed. Cyclometalated ruthenium(II) complexes with an ethylmorpholine ligand displayed favorable cytotoxicity against HeLa cells, with IC₅₀ values significantly lower than the established chemotherapy drug cisplatin. jst.go.jp Similarly, certain copper(II) complexes have shown dose-dependent cytotoxic effects against HeLa cells, with IC₅₀ values reported in the range of 59-63 µg/mL. niscpr.res.in The antiproliferative activity of these complexes is often attributed to differences in their geometry and the nature of the metal-ligand bonds. niscpr.res.in

| Compound Type | Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine derivative | HeLa | 0.21-1.99 μM | researchgate.net |

| Ruthenium(II) ethylmorpholine complex | HeLa | More favorable than cisplatin | jst.go.jp |

| Copper(II) complex 1 | HeLa | 59.64 ± 6.68 µg/mL | niscpr.res.in |

| Copper(II) complex 2 | HeLa | 62.85 ± 0.39 µg/mL | niscpr.res.in |

Interactions with Biological Macromolecules (e.g., DNA, proteins, enzymes)

The biological effects of this compound and its analogues are rooted in their interactions with essential biological macromolecules.

DNA Interactions: Studies on ruthenium(II) complexes containing ethylmorpholine suggest they can interact with calf thymus DNA. jst.go.jp These interactions are proposed to occur via intercalation and/or binding to the DNA minor groove. jst.go.jp DNA cleavage experiments indicated that these complexes can induce DNA cleavage, likely through the generation of hydroxyl radicals in a Fenton-like reaction. jst.go.jp Further investigation with competitive binders suggested that the complexes primarily interact with DNA through the minor groove. jst.go.jp Other research on dicationic bis-benzimidazoles, which are known DNA minor groove binders, has explored the impact of adding morpholine-containing side chains on their biological activity. nih.gov

Protein and Enzyme Interactions: Morpholine derivatives are known to interact with and modulate the activity of various enzymes. A key area of research is their effect on cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in neurodegenerative diseases. tandfonline.com A series of quinoline-thiosemicarbazone derivatives featuring an ethylmorpholine group were found to be selective inhibitors of AChE, with one compound showing five times greater potency than the reference drug galantamine. arabjchem.org The ethylmorpholine moiety was determined to be a key contributor to this enhanced inhibitory activity. arabjchem.orgresearchgate.net The mechanism of action for some morpholine derivatives against these enzymes has been identified as noncompetitive inhibition. tandfonline.com

Impact on Specific Signal Transduction Pathways (e.g., sphingolipid and eicosanoid metabolic pathways)

Recent research has uncovered crosstalk between the metabolic pathways that produce leukotrienes (a class of eicosanoids) and sphingolipids, both of which are critical lipid mediators in cellular signaling. nih.gov The rate-limiting enzymes in these pathways are 5-lipoxygenase (5-LO) for leukotrienes and serine palmitoyltransferase (SPT) for sphingolipids. nih.gov

Studies investigating these pathways have utilized 4-ethylmorpholine (B86933) as a component in buffers for protein digestion and analysis via mass spectrometry. nih.gov This research has revealed that ORM1-like protein 3 (ORMDL3), a known inhibitor of SPT and sphingolipid synthesis, physically interacts with 5-LO. nih.gov Furthermore, 5-LO was found to form complexes with subunits of SPT. nih.gov This evidence demonstrates a functional crosstalk between the eicosanoid and sphingolipid metabolic pathways, where the activity of one can influence the other, leading to changes in the production of their respective lipid signaling mediators. nih.gov While this compound itself was not the primary subject, the use of the related 4-ethylmorpholine in these foundational studies highlights the relevance of this chemical family to the investigation of these specific signal transduction pathways.

Neuroprotective Effects and Neurotransmitter Modulation

The morpholine scaffold is a key feature in compounds investigated for the treatment of neurodegenerative disorders due to its ability to be incorporated into structures that can cross the blood-brain barrier and interact with neurological targets. tandfonline.com

Analogues of this compound have shown potential neuroprotective effects. Research on 3-Ethylmorpholine-3-carboxylic Acid (EMCA) in neuronal cell cultures demonstrated that treatment with EMCA led to a reduction in oxidative stress markers and improved cell viability under neurotoxic conditions, suggesting potential applications in treating conditions like Alzheimer's or Parkinson's disease. Other studies have shown that certain compounds containing an ethylmorpholine moiety can exert neuroprotective effects by acting as brain-penetrating iron chelators or by activating pathways that increase neuronal resistance to oxidative stress. arabjchem.orgresearchgate.net

Modulation of neurotransmitter systems is another key mechanism. As mentioned previously (4.3.2), ethylmorpholine-containing compounds have been developed as potent inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). tandfonline.comarabjchem.org By inhibiting AChE, these compounds increase acetylcholine levels, a therapeutic strategy used in Alzheimer's disease. tandfonline.com

| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| Control (Neurotoxic conditions) | 50 | - |

| EMCA (100 µM) | 75 | 30 |

| EMCA (200 µM) | Not specified | Not specified |

Note: Data presented as described in the source.

Computational Chemistry and Theoretical Studies on 5 Ethylmorpholin 3 One

Molecular Modeling and Docking Studies

Molecular modeling and docking are instrumental in predicting how a ligand might interact with a biological target. For the morpholin-3-one (B89469) scaffold, these studies are crucial for guiding the design of new therapeutic agents.

While specific ligand-protein interaction studies for 5-Ethylmorpholin-3-one are not extensively documented in peer-reviewed literature, the structural motifs of the molecule allow for well-founded predictions. The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, known to confer favorable properties such as improved solubility and metabolic stability. mdpi.comtandfonline.com The key functional groups of this compound available for protein interactions include a hydrogen bond donor (the secondary amine), two hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen), and a hydrophobic ethyl group.

Molecular docking simulations of related morpholine derivatives have shown that the morpholine oxygen can form critical hydrogen bonds with amino acid residues in enzyme active sites. nuph.edu.ua For instance, in studies of morpholine-substituted compounds targeting mTOR, the morpholine moiety contributes to binding within the active site. mdpi.com Similarly, derivatives of morpholin-3-one fused to quinazolines have been evaluated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, where the morpholinone structure is integral to the binding mode. researchgate.net

The binding affinity, often expressed as a docking score or computationally derived inhibition constant (Ki), is influenced by the sum of these interactions. The ethyl group on the nitrogen atom could potentially fit into hydrophobic pockets within a protein's binding site, contributing to affinity and selectivity. Computational methods can predict these binding affinities, though experimental validation is necessary. nih.govmdpi.com

Table 1: Predicted Ligand-Protein Interaction Capabilities of this compound

| Molecular Feature | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Arg, Lys, His, Ser, Thr, Tyr |

| Ether Oxygen (-O-) | Hydrogen Bond Acceptor | Arg, Lys, His, Ser, Thr, Tyr |

| Amine Hydrogen (N-H) | Hydrogen Bond Donor | Asp, Glu, Gln, Asn, Carbonyl backbone |

The prediction of pharmacological targets for novel compounds is a key step in drug discovery. Based on the activities of structurally similar compounds, this compound can be hypothesized to interact with several classes of biological targets. The morpholine scaffold is present in drugs targeting enzymes like cholinesterase and receptors in the central nervous system. tandfonline.com Furthermore, morpholin-3-one derivatives have shown promise as anticancer agents by inhibiting protein kinases like EGFR. researchgate.net

Computational approaches for target prediction often involve screening the compound's structure against large databases of known bioactive molecules. While a specific target profile for this compound is not established, its structural relationship to known inhibitors suggests potential activity against kinases, proteases, or other enzymes where the morpholine ring acts as a key pharmacophoric element. gyanvihar.org Predicting off-target interactions is equally important to anticipate potential side effects.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the molecule's stability, reactivity, and spectroscopic identity.

Like other six-membered heterocyclic rings, this compound is expected to exist predominantly in chair conformations to minimize torsional and steric strain. rsc.org Due to the substitution pattern, two primary chair conformers are possible: one with the ethyl group in an equatorial position and another with it in an axial position.

Theoretical studies on the parent morpholine molecule have shown that the equatorial conformer (with the N-H bond equatorial) is more stable than the axial conformer. researchgate.netnih.govacs.org This preference is generally attributed to the minimization of steric interactions. For this compound, it is highly probable that the equatorial conformer is energetically favored over the axial conformer to avoid 1,3-diaxial interactions between the ethyl group and the hydrogen atoms on the ring. The energy difference between these conformers can be precisely calculated using high-level computational methods. nih.gov The stability of these conformers is crucial as it dictates the molecule's predominant shape in solution and its ability to fit into a protein's binding site.

Table 2: Theoretical Conformational Analysis of this compound

| Conformer | Key Feature | Predicted Relative Stability | Rationale |

|---|---|---|---|

| Chair Equatorial | Ethyl group is in the plane of the ring | More Stable (Lower Energy) | Minimizes steric hindrance (1,3-diaxial interactions). |

| Chair Axial | Ethyl group is perpendicular to the plane of the ring | Less Stable (Higher Energy) | Increased steric strain from interactions with axial hydrogens. |

The electronic structure of a molecule governs its reactivity. Key descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.gov

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms of the carbonyl and ether groups, indicating sites susceptible to electrophilic attack. The region around the amine hydrogen would show positive potential (blue), highlighting it as a site for nucleophilic interaction.

Reactivity descriptors such as Fukui functions can be calculated to more precisely predict the sites for nucleophilic and electrophilic attack. These computational analyses are fundamental to understanding the molecule's behavior in chemical reactions. science.gov

Table 3: Predicted Electronic Properties and Reactivity Descriptors for this compound

| Property | Definition | Implication for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. A smaller gap implies higher reactivity. chalcogen.ro |

| Molecular Electrostatic Potential (MEP) | 3D map of electron density | Predicts sites for electrophilic (negative potential) and nucleophilic (positive potential) attack. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | 38.33 Ų (Predicted). chemscene.com Relates to membrane permeability. |

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. chemrxiv.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. Key predicted absorption bands would include a strong C=O stretch for the ketone group (typically ~1720-1740 cm⁻¹), an N-H stretch (~3300-3500 cm⁻¹), and C-O-C stretches for the ether linkage (~1100-1150 cm⁻¹). Comparing the calculated spectrum with an experimental one helps confirm the compound's identity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, distinct signals would be predicted for the ethyl group (a triplet and a quartet in ¹H NMR), the methylene (B1212753) protons of the morpholine ring, and the chiral proton at the C5 position. The predicted shifts aid in the assignment of experimental spectra.

Table 4: Predicted Characteristic Spectroscopic Data for this compound

| Spectroscopy Type | Functional Group / Atom | Predicted Characteristic Signal |

|---|---|---|

| IR | C=O (Ketone) | Strong absorption ~1720-1740 cm⁻¹ |

| IR | N-H (Amine) | Absorption ~3300-3500 cm⁻¹ |

| IR | C-O-C (Ether) | Absorption ~1100-1150 cm⁻¹ |

| ¹H NMR | -CH₂- (Ethyl) | Quartet, ~2.5-3.0 ppm |

| ¹H NMR | -CH₃ (Ethyl) | Triplet, ~1.0-1.3 ppm |

| ¹³C NMR | C=O (Ketone) | ~170-175 ppm |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. mdpi.com These simulations provide detailed insights into molecular motions, conformational changes, and interactions with the surrounding environment, such as solvents. mdpi.com For this compound, MD simulations can elucidate its flexibility and the influence of solvents on its structural preferences.

The conformational landscape of this compound is primarily defined by the flexibility of the morpholin-3-one ring and the rotational freedom of the C5-ethyl group. While direct molecular dynamics studies on this compound are not extensively available in the literature, the conformational behavior can be inferred from studies on related N-substituted morpholine and morpholinone derivatives. researchgate.netacs.org

The morpholin-3-one ring is expected to predominantly adopt a chair conformation, similar to other morpholine-containing structures. researchgate.net However, the presence of the carbonyl group at the 3-position and the ethyl group at the 5-position introduces specific steric and electronic effects that influence the ring's dynamics. The ethyl group at the C5 position can exist in either an axial or equatorial orientation. Computational studies on analogous substituted six-membered rings suggest that the equatorial position is generally more stable due to reduced steric hindrance. nih.gov

The flexibility of the morpholin-3-one ring can be characterized by the potential for ring inversion, transitioning between two chair conformations. This process involves passing through higher-energy boat or twist-boat transition states. The energy barrier for this inversion in morpholine derivatives is influenced by the nature and position of substituents.

Table 1: Predicted Conformational Preferences of this compound

| Feature | Predicted Predominant Conformation/Orientation | Rationale |

| Morpholin-3-one Ring | Chair Conformation | Minimization of torsional and steric strain, as observed in related morpholine structures. researchgate.net |

| C5-Ethyl Group | Equatorial Orientation | Reduced 1,3-diaxial interactions compared to the axial orientation, leading to greater stability. nih.gov |

This table is based on inferred data from computational studies on analogous morpholine derivatives.

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. Solvation effects can alter conformational preferences and the dynamics of the molecule. MD simulations in explicit solvent models are the primary tool for investigating these phenomena.

In polar protic solvents, such as water or methanol, the key interaction sites on this compound are the carbonyl oxygen (C=O) and the amide C-N bond. The carbonyl oxygen can act as a hydrogen bond acceptor, while the polar nature of the amide bond contributes to dipole-dipole interactions with the solvent. These interactions can stabilize certain conformations over others. For instance, the formation of strong hydrogen bonds with the solvent may influence the orientation of the ethyl group to maximize solvent accessibility to the polar moieties.

In aprotic polar solvents, like dimethyl sulfoxide (B87167) (DMSO) or acetone, dipole-dipole interactions will dominate. The stabilization of the molecule's ground state versus its excited state can be affected by the solvent's polarity, leading to shifts in spectroscopic properties, a phenomenon known as solvatochromism. researchgate.net

In nonpolar solvents, such as hexane (B92381) or chloroform, van der Waals interactions are the primary forces. In such an environment, the molecule is more likely to adopt a conformation that minimizes its solvent-exposed surface area, potentially leading to a more compact structure.

Table 2: Expected Influence of Solvent Polarity on the Molecular Behavior of this compound

| Solvent Type | Primary Interactions | Expected Effects on Molecular Behavior |

| Polar Protic (e.g., Water, Methanol) | Hydrogen bonding, Dipole-dipole | Stabilization of conformations that expose the carbonyl oxygen and amide group to the solvent. Potential for altered rotational preference of the ethyl group. |

| Polar Aprotic (e.g., DMSO, Acetone) | Dipole-dipole interactions | Strong stabilization of the molecule's dipole moment, potentially influencing the conformational equilibrium. researchgate.net |

| Nonpolar (e.g., Hexane, Chloroform) | Van der Waals forces | Tendency to adopt more compact conformations to minimize unfavorable interactions with the solvent. |

This table presents generalized expectations based on fundamental principles of solvation and studies on related polar molecules.

Analytical Techniques for Characterization and Quantification in Research Contexts

Spectroscopic Characterization Methods

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-Ethylmorpholin-3-one, the FT-IR spectrum reveals characteristic absorption bands that confirm its key structural features. The most prominent peak is associated with the carbonyl (C=O) group of the lactam (a cyclic amide), which typically exhibits a strong absorption band. Other significant absorptions correspond to the C-O-C (ether) and C-N stretching vibrations within the morpholine (B109124) ring.

In studies of related morpholin-3-one (B89469) derivatives, such as 6-(9H-Carbazol-4-yloxymethyl)-4-ethyl-morpholin-3-one, a strong carbonyl absorption peak is observed around 1642 cm⁻¹. asianpubs.org This provides a reference point for the expected C=O stretch in this compound. The spectrum would also show C-H stretching vibrations from the ethyl group and the methylene (B1212753) groups of the ring.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (Lactam) | N-H Stretch | ~3200-3400 | Medium |

| Alkane | C-H Stretch | ~2850-2960 | Medium-Strong |

| Carbonyl (Lactam) | C=O Stretch | ~1640-1670 | Strong |

| Ether | C-O-C Stretch | ~1100-1150 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in this compound.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals for the protons of the ethyl group and the morpholine ring. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, a result of spin-spin coupling. The protons on the morpholine ring would appear as more complex multiplets due to their differing chemical environments and coupling interactions. For instance, in a related derivative, the ethyl group's terminal methyl protons appear as a triplet at approximately 1.2 ppm. asianpubs.org

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, six distinct signals would be expected, corresponding to the carbonyl carbon, the two carbons of the ethyl group, and the three other carbons of the morpholine ring. The carbonyl carbon signal would appear significantly downfield (typically in the 160-180 ppm range) due to the deshielding effect of the attached oxygen and nitrogen atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Ethyl | -CH₂- | Quartet, ~3.4-3.6 | ~45-50 |

| Ethyl | -CH₃ | Triplet, ~1.1-1.3 | ~12-15 |

| Morpholine Ring | -C(O)-CH₂-O- | Multiplet | ~65-70 |

| Morpholine Ring | -O-CH₂-CH(N)- | Multiplet | ~70-75 |

| Morpholine Ring | -CH(N)-CH₂-N- | Multiplet | ~50-55 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₆H₁₁NO₂), the molecular weight is 129.16 g/mol . chemscene.com In an MS experiment, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺ or a protonated species [M+H]⁺ would be detected.

Analysis of related morpholinone structures shows that the molecular ion is readily observed. asianpubs.org The fragmentation of this compound would likely involve the cleavage of the ethyl group, loss of carbon monoxide (CO) from the lactam ring, and other characteristic ring fissions. This fragmentation pattern serves as a fingerprint for confirming the compound's identity.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase.

In a typical setup, a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), often with additives like trifluoroacetic acid to improve peak shape, would be used. nih.gov Detection is commonly achieved with an ultraviolet (UV) detector, as the amide chromophore in this compound absorbs UV light. By comparing the peak area of the sample to that of a known standard, the purity and concentration can be accurately determined. The method is validated for linearity, accuracy, and precision to ensure reliable results. semanticscholar.org N-ethylmorpholine has been used as a component in HPLC buffer systems for the analysis of other compounds. bevital.no

Table 3: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm |

| Retention Time | Compound-specific (e.g., ~4.5 min) |

Gas Chromatography (GC) for Volatile Compound Analysis

A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For structural confirmation, GC can be coupled with a mass spectrometer (GC-MS), which provides mass spectra for the eluting peaks, allowing for definitive identification. asianpubs.org This is particularly useful for identifying impurities and byproducts in a sample.

Table 4: Illustrative GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary (e.g., SPB™-50, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min |

| Detector | Mass Spectrometer (MS) |

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-(9H-Carbazol-4-yloxymethyl)-4-ethyl-morpholin-3-one |

| N-Ethylmorpholine |

| N-methylmorpholine |

| Acetonitrile |

| Methanol |

| Trifluoroacetic Acid |

| Formic Acid |

Advanced Analytical Methods

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. researchgate.netnih.gov The method involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can deduce the electron density map of the molecule and, consequently, the positions of the individual atoms, bond lengths, and bond angles with high precision. researchgate.net This provides an unambiguous three-dimensional structure of the molecule in the solid state. rsc.org

For a compound like this compound, which exists as a powder at room temperature, the first step would be to grow single crystals suitable for X-ray diffraction. sigmaaldrich.comchemscene.com This can be a challenging process, often involving the slow evaporation of a solvent from a saturated solution of the compound. Once a suitable crystal is obtained, it is mounted on a diffractometer.

While a specific crystal structure for this compound is not publicly documented, a hypothetical crystallographic analysis would yield precise data on its molecular conformation. For instance, analysis of related morpholine-containing structures, such as 4-(2-ammonioethyl)morpholin-4-ium dichloridodiiodidocadmate, reveals detailed information about the geometry of the morpholine ring and the spatial orientation of its substituents. researchgate.net In the case of this compound, X-ray crystallography would confirm the puckering of the morpholine ring, the orientation of the ethyl group at the N5 position, and the geometry of the amide group within the lactam structure.

A hypothetical data table for the crystal structure determination of this compound is presented below. This data is illustrative and not based on experimental results.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₆H₁₁NO₂ |

| Formula Weight | 129.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.8 |

| b (Å) | 13.9 |

| c (Å) | 16.1 |

| α (°) | 90 |

| β (°) | 93.8 |

| γ (°) | 90 |

| Volume (ų) | 1510 |

| Z (molecules/unit cell) | 4 |

This table is for illustrative purposes only. Actual crystallographic data for this compound is not available.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. google.com It is widely used to study the thermal properties of materials, including melting point, glass transition temperature, and heat of fusion, as well as to investigate the thermal stability of compounds and formulations. researchgate.nettandfonline.com

When analyzing a complex formulation containing this compound, DSC can provide insights into the physical state of the compound (crystalline or amorphous) and its interactions with other components in the mixture. ijcce.ac.ir A typical DSC experiment involves placing a small amount of the sample in a sealed pan and heating it at a constant rate. google.com The resulting thermogram plots heat flow against temperature.

For this compound, a sharp endothermic peak on a DSC thermogram would indicate its melting point, confirming its crystalline nature. The temperature and the enthalpy of this transition are characteristic of the substance. In a complex formulation, shifts in the melting point of this compound could indicate interactions with other excipients, while the absence of a melting peak might suggest that the compound is present in an amorphous state. For example, studies on other morpholine derivatives, such as 4-ethylmorpholine (B86933), have utilized DSC to determine melting points and thermal behavior. oecd.org

Below is a hypothetical data table summarizing potential thermal events for this compound in a formulation, as might be determined by DSC.

| Thermal Event | Hypothetical Onset Temperature (°C) | Hypothetical Peak Temperature (°C) | Hypothetical Enthalpy (J/g) |

| Glass Transition (Tg) | -20 | N/A | N/A |

| Melting (Tm) | 85 | 90 | 150 |

| Decomposition | >200 | >220 | N/A |

This table is for illustrative purposes only. Actual DSC data for this compound is not available.

Future Research Directions and Translational Perspectives for 5 Ethylmorpholin 3 One

Development of Novel Derivatives with Enhanced Bioactivity and Selectivity

The morpholin-3-one (B89469) core is a recognized pharmacophore, and the ethyl group at the 5-position of 5-Ethylmorpholin-3-one offers a key site for synthetic modification to develop novel derivatives with improved biological activity and target selectivity. Future research could focus on introducing a variety of substituents at this position to explore a wide chemical space. For instance, the synthesis of a series of 5-alkylmorpholin-3-ones could elucidate the impact of chain length and branching on bioactivity.

Furthermore, modifications at other positions of the morpholine (B109124) ring, such as the nitrogen atom (N-4) and the C-2 position, could lead to the discovery of compounds with novel pharmacological profiles. The synthesis of N-aryl or N-heteroaryl derivatives, for example, could introduce new binding interactions with biological targets. Research into morpholine derivatives has shown that such substitutions can lead to compounds with potential applications as antibiotics, antifungals, and anticancer agents. e3s-conferences.org

A study on morpholine-tethered quinoline (B57606) hybrids identified a derivative with an ethylmorpholine moiety that exhibited potent inhibitory activity against butyrylcholinesterase (BuChE), an enzyme implicated in Alzheimer's disease. rsc.org This highlights the potential of developing this compound derivatives as selective enzyme inhibitors. The development of new synthetic methodologies, such as stereoselective alkylation, can provide access to novel methylene (B1212753) ether dipeptide isosteres from N-protected-5-substituted morpholin-3-ones, further expanding the library of potential drug candidates. acs.org

Exploration of Structure-Activity Relationships through Targeted Modifications

A systematic exploration of the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective analogs of this compound. The ethyl group at the 5-position is a primary handle for SAR studies. Researchers can investigate how variations in the size, lipophilicity, and electronic properties of the substituent at this position influence biological activity.

For instance, replacing the ethyl group with other alkyl groups, cycloalkyl moieties, or aromatic rings could provide valuable insights. A review of SAR studies on various heterocyclic compounds has shown that even minor structural modifications, such as the position of a substituent, can significantly impact biological activity. mdpi.comdrugdesign.org In the context of this compound, the stereochemistry at the C-5 position is another critical factor. The synthesis and biological evaluation of both (R)- and (S)-enantiomers would be essential to determine if the biological activity is stereospecific.

Furthermore, computational modeling and quantitative structure-activity relationship (QSAR) studies can be employed to guide the design of new derivatives. nih.gov By correlating the structural features of a series of this compound analogs with their biological activities, predictive models can be developed to identify promising candidates for synthesis and testing.

Investigation of Multi-Targeting Approaches in Drug Design

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. nih.gov This has led to the emergence of multi-target drug design, which aims to develop single molecules that can modulate multiple targets simultaneously. researchgate.netfrontiersin.org The morpholin-3-one scaffold, with its multiple points for chemical modification, is well-suited for the development of multi-target ligands.

Future research could focus on designing derivatives of this compound that incorporate pharmacophores known to interact with different biological targets. For example, by attaching a moiety with known affinity for a particular kinase to the N-4 position of the morpholin-3-one ring, it might be possible to create a dual inhibitor. The morpholine ring itself is considered a privileged structure in medicinal chemistry due to its favorable metabolic and physicochemical properties, making it an excellent foundation for building multi-target agents. researchgate.net

A study on morpholine-containing 5-arylideneimidazolones demonstrated their potential as antibiotic enhancers, highlighting the possibility of combining the morpholine scaffold with other bioactive motifs to achieve synergistic effects. mdpi.com The development of such multi-target drugs based on the this compound template could offer improved efficacy and a reduced likelihood of drug resistance.

Strategies for Overcoming Metabolic Liabilities and Improving Pharmacokinetic Profiles

A study on a morpholin-3-one derivative as a potential PET tracer for monoacylglycerol lipase (B570770) (MAGL) highlighted the importance of optimizing the kinetic profile and metabolic stability for in vivo applications. researchgate.net Future research on this compound should include in vitro metabolic stability assays using liver microsomes to identify potential sites of metabolism. googleapis.com Common metabolic pathways for morpholine-containing compounds include oxidation of the morpholine ring.

Should metabolic liabilities be identified, several strategies can be employed to improve the pharmacokinetic profile. These include the introduction of fluorine atoms or other metabolically robust groups at or near the sites of metabolism. Deuteration at specific positions can also be a viable strategy to slow down metabolic processes. googleapis.com Furthermore, optimizing the physicochemical properties, such as lipophilicity and solubility, through targeted chemical modifications can enhance absorption and distribution.

Exploration of Non-Pharmaceutical Applications in Chemical Synthesis or Materials Science

Beyond its potential in drug discovery, the this compound scaffold could find applications in other areas of chemistry. The unique structural features of morpholin-3-ones make them valuable building blocks in organic synthesis. researchgate.net They can serve as versatile intermediates for the construction of more complex heterocyclic systems.

The reactivity of the lactam functionality within the morpholin-3-one ring allows for a variety of chemical transformations. For example, reactions at the carbonyl group or the adjacent methylene group can lead to a diverse array of functionalized molecules. acs.org These molecules could be utilized as ligands in catalysis or as monomers for the synthesis of novel polymers.

In the field of materials science, morpholine derivatives have been explored for their use in the production of polymers and dyes. ontosight.ai The incorporation of the this compound unit into polymer backbones could impart unique properties to the resulting materials, such as altered solubility, thermal stability, or biocompatibility. There is potential for these derivatives to be used as curing agents, stabilizers, or cross-linking agents in the development of advanced materials. e3s-conferences.org Further research in this area could uncover novel applications for this compound and its derivatives in materials with tailored properties. xdbiochems.com

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing 5-Ethylmorpholin-3-one with high reproducibility?

Methodological Answer:

Synthesis should follow stepwise procedures with clear documentation of reaction conditions (e.g., solvent, temperature, catalyst). Characterization requires a combination of NMR (¹H, ¹³C, DEPT), IR spectroscopy, and high-resolution mass spectrometry (HRMS). For reproducibility:

- Include detailed purification steps (e.g., column chromatography gradients, recrystallization solvents).

- Report retention times and mobile phases for HPLC purity analysis (e.g., C18 column, acetonitrile/water gradient) .

- Provide raw spectral data in supplementary materials, including integration values and coupling constants for NMR .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

Contradictions often arise from tautomerism or solvent-dependent shifts. To address this:

- Perform variable-temperature NMR to detect dynamic equilibria .

- Use computational methods (DFT or MD simulations) to model tautomeric forms and predict spectral patterns .

- Cross-validate with X-ray crystallography for definitive structural assignments .

- Document solvent effects explicitly in data reporting .

Basic: What analytical techniques are essential for confirming the purity of this compound in pharmacological studies?

Methodological Answer:

- Chromatography: Use HPLC with UV detection (λ = 210–280 nm) and a validated method (e.g., 70:30 acetonitrile/water, 1.0 mL/min flow rate) .

- Thermal Analysis: Differential scanning calorimetry (DSC) to confirm melting point consistency and detect polymorphs .

- Elemental Analysis: Carbon, hydrogen, and nitrogen (CHN) quantification to verify stoichiometry .

Advanced: How should researchers design experiments to investigate the metabolic stability of this compound in vitro?

Methodological Answer:

- Liver Microsome Assays: Use pooled human liver microsomes (0.5–1.0 mg/mL protein) with NADPH regeneration systems. Monitor substrate depletion via LC-MS/MS at 0, 5, 15, 30, and 60 minutes .

- Control for Non-Enzymatic Degradation: Include samples without NADPH or microsomes .

- Data Normalization: Express results as intrinsic clearance (CLint) using the in vitro half-life method .

Basic: What are the best practices for documenting the stability of this compound under varying storage conditions?

Methodological Answer:

- Conduct forced degradation studies:

- Acidic/Basic Conditions: 0.1M HCl/NaOH at 40°C for 24 hours.

- Oxidative Stress: 3% H2O2 at 25°C for 6 hours.

- Photostability: Expose to UV (320–400 nm) and visible light per ICH Q1B guidelines .

- Quantify degradation products using HPLC with diode-array detection (DAD) and report mass balance .

Advanced: How can computational modeling improve the prediction of this compound’s reactivity in novel synthetic pathways?

Methodological Answer:

- Use density functional theory (DFT) to calculate:

- Validate predictions with small-scale exploratory reactions (e.g., 10 mg scale) monitored by TLC and LC-MS .

- Compare computed and experimental IR spectra to confirm intermediate structures .